molecular formula C5H2Br3N B189629 2,3,5-Tribromopyridine CAS No. 75806-85-8

2,3,5-Tribromopyridine

Cat. No. B189629
CAS RN: 75806-85-8
M. Wt: 315.79 g/mol
InChI Key: BBHYMJRPJFVNPI-UHFFFAOYSA-N
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Description

2,3,5-Tribromopyridine is a reagent or reactant in organic synthesis . It has a molecular formula of C5H2Br3N .


Molecular Structure Analysis

The molecular structure of 2,3,5-Tribromopyridine consists of a pyridine ring with bromine atoms at the 2, 3, and 5 positions . The average mass is 315.788 Da and the monoisotopic mass is 312.773712 Da .


Physical And Chemical Properties Analysis

2,3,5-Tribromopyridine has a molecular weight of 315.79 g/mol . It has a complexity of 98.2 and a topological polar surface area of 12.9 Ų .

Scientific Research Applications

  • Synthesis of Pyridyl Selenium Compounds : 2,3,5-Tribromopyridine is used in the synthesis of pyridyl selenium compounds. Bhasin and Arora (2004) demonstrated the regioselective synthesis of symmetrical pyridyl selenium compounds by bromine-magnesium exchange of bromopyridines, including 2,3,5-Tribromopyridine, using isopropyl magnesium chloride (Bhasin & Arora, 2004).

  • Anticancer Drug Research : 2,3,5-Tribromopyridine derivatives have been studied for their potential as anticancer drugs. Kowol et al. (2010) discussed the fluorescence properties and cellular distribution of the investigational anticancer drug Triapine and its zinc(II) complex (Kowol et al., 2010).

  • Synthesis of Pyridylpiperazines : Hikawa and Yokoyama (2010) reported on the synthesis of unsymmetrical 3,5-disubstituted pyridylpiperazines from tribromopyridine in three coupling reactions. This research highlights the application of tribromopyridine in the regioselective synthesis of pyridylpiperazines (Hikawa & Yokoyama, 2010).

  • Clinical Trials for Ribonucleotide Reductase Inhibitors : Wadler et al. (2004) conducted a phase I and pharmacokinetic study of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, a potent inhibitor of ribonucleotide reductase, showing potential applications in cancer treatment (Wadler et al., 2004).

  • Chemiluminescent Reagents in Analytical Chemistry : Lee and Nieman (1995) evaluated the use of tris(2,2'-bipyridyl)ruthenium(III), a chemiluminescent reagent, in flow streams for the quantitation of various analytes, highlighting the analytical applications of pyridine derivatives (Lee & Nieman, 1995).

  • Catalytic Applications in Organic and Macromolecular Chemistry : Winter, Newkome, and Schubert (2011) reviewed the applications of terpyridines and their transition metal complexes in various research areas, including organometallic catalysis, demonstrating the versatility of pyridine-based compounds (Winter, Newkome, & Schubert, 2011).

  • Synthesis of Fluorous Pyridines : Rocaboy, Hampel, and Gladysz (2002) investigated the syntheses and reactivities of disubstituted and trisubstituted fluorous pyridines with high fluorous phase affinities, which have applications in solid-state, liquid crystal, and ionic liquid-phase properties (Rocaboy, Hampel, & Gladysz, 2002).

Safety And Hazards

2,3,5-Tribromopyridine is toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2,3,5-tribromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br3N/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHYMJRPJFVNPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347971
Record name 2,3,5-Tribromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Tribromopyridine

CAS RN

75806-85-8
Record name 2,3,5-Tribromopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75806-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Tribromopyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Tribromopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
KK Bhasin, V Arora, TM Klapötke… - European Journal of …, 2004 - Wiley Online Library
A one‐pot synthesis of various symmetrical and unsymmetrical 2‐pyridyl‐, 2‐bromo‐5‐pyridyl‐, and 2,5‐dibromo‐3‐pyridyltellurium compounds has been carried out, at room …
HJ den Hertog Jr, JP Wibaut - Recueil des Travaux Chimiques …, 1932 - Wiley Online Library
In our previous paper2) on the bromination of pyridine in the gaseous phase, we showed that 3-bromopyridine and 3: 5-dibromopyridine are formed at a reaction temperature of 300'. …
Number of citations: 17 onlinelibrary.wiley.com
H Hikawa, Y Yokoyama - Tetrahedron, 2010 - Elsevier
Unsymmetrical 3,5-disubstituted pyridylpiperazines were prepared from tribromopyridine in three coupling reactions. Key to the success of the syntheses is the palladium-catalyzed …
Number of citations: 13 www.sciencedirect.com
HJ den Hertog - Recueil des Travaux Chimiques des Pays‐Bas, 1945 - Wiley Online Library
Descriptions are given of different methods of preparation and proofs of the structure of six bromopyridines (2,3‐dibromo‐, 2,4‐dibromo‐, 3,4‐dibromo‐, 2,3,4‐tribromo‐, 2,4,5‐tribromo‐…
Number of citations: 0 onlinelibrary.wiley.com
HDT Willink Jr, JP Wibaut - Recueil des Travaux Chimiques …, 1935 - Wiley Online Library
… Besides 6-bromo2-methylpyridine we also investigated 2 : 3 : 5-tribromopyridine, 2 : 5-… Thus we could identify 3 : 5-dibromopyridine formed from 2 : 3 : 5-tribromopyridine : 2-…
Number of citations: 28 onlinelibrary.wiley.com
K Shiramizu, Y Harada, T Yamamoto - Bulletin of the Chemical Society …, 2009 - journal.csj.jp
Reactions of 2-amino-3,5-dibromopyridine with sultones gave 3,5-dibromopyridines with –NH(CH 2 ) m SO 3 Na (m = 3 and 4) groups at the 2-position of pyridine. The obtained …
Number of citations: 2 www.journal.csj.jp
KK Bhasin, V Arora - Applied organometallic chemistry, 2004 - Wiley Online Library
2,2′‐Dipyridyl‐3,3′‐dipyridyl,5,5′‐dipyridyl‐diselenides have been synthesized by a convenient method employing non‐cryogenic conditions. Various bromopyridines (2‐…
Number of citations: 22 onlinelibrary.wiley.com
M Schlosser - Angewandte Chemie International Edition, 2005 - Wiley Online Library
This Review describes a concept aimed at rational and maximal structure proliferation. To this end, simple aromatic or heterocyclic starting materials, often bulk chemicals, are …
Number of citations: 356 onlinelibrary.wiley.com
KK Bhasin, S Singh, H Kumar, SK Mehta - Journal of Organometallic …, 2010 - Elsevier
The present work reports an efficient one-pot synthesis of symmetrical pyridyl monoselenides by the reaction of bromo-/iodopyridines with the isopropylmagnesium chloride, i PrMgCl …
Number of citations: 17 www.sciencedirect.com
M Van Ammers, HJ Den Hertog - Recueil des Travaux …, 1956 - Wiley Online Library
From the reaction mixtures obtained by brominating and nitrating 2‐hydroxypyridine‐N‐oxide the sole disubstituted products isolated were the 3,5‐derivatives. The course of the …
Number of citations: 10 onlinelibrary.wiley.com

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